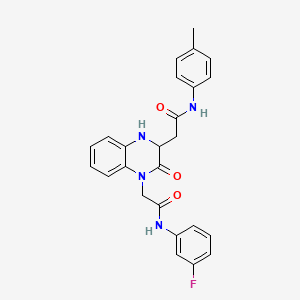

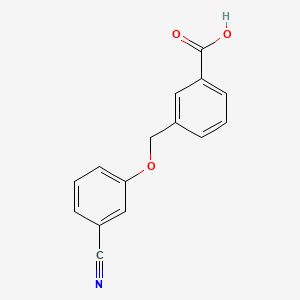

![molecular formula C21H16ClN5O3S B2675686 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-24-7](/img/structure/B2675686.png)

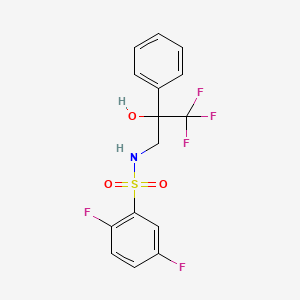

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a chemical compound that has been studied for its potential biological activities . It has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm . Moreover, all of the synthesized compounds efficiently inhibited some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as excellent candidate drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For example, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized based on previous discovery and SAR study on the lead compounds . Another study reported the synthesis of a compound that displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been reported . The compound has a molecular weight of 447.52 .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, compound 4e was synthesized, which displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound is a solid at room temperature .

Applications De Recherche Scientifique

Heterocyclic Synthesis with Activated Nitriles

Heterocyclic compounds, including pyrimidines and pyrazolo derivatives, have been synthesized through reactions involving activated nitriles. For example, derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine were obtained, showcasing the versatility of nitrile compounds in synthesizing polyfunctionally substituted heterocycles. These synthetic routes involve interactions with bifunctional compounds, leading to a variety of heterocyclic structures with potential applications in material science and medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Assessment of Heterocycles

Heterocyclic compounds incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research highlights the potential of heterocyclic chemistry in developing new agrochemicals to enhance crop protection (Fadda et al., 2017).

Antitumor Activity of Benzothiazole Derivatives

Studies on the synthesis of benzothiazole derivatives bearing different heterocyclic rings have been conducted to evaluate their antitumor activity. Such research underlines the significance of heterocyclic chemistry in discovering new compounds with potential antitumor properties, contributing to the development of novel cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Fused Thiazolo[3,2-a]pyrimidinones Synthesis

The use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones demonstrates the innovative approaches in heterocyclic synthesis. This work contributes to the growing field of heterocyclic chemistry by providing new methodologies for constructing complex heterocyclic frameworks (Janardhan et al., 2014).

Safety And Hazards

The safety and hazards of this compound have been studied . The compound has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm . Some tested compounds showed potent growth inhibition properties with IC 50 values generally below 5 μM against the three human cancer cells lines .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O3S/c22-14-2-4-15(5-3-14)27-20-16(9-26-27)21(25-11-24-20)31-10-19(28)23-8-13-1-6-17-18(7-13)30-12-29-17/h1-7,9,11H,8,10,12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZQVAYDLZPXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)

![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)